Iron,dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- is an organometallic compound that features iron as its central metal atom This compound is characterized by the presence of two carbonyl (CO) groups and a cyclopentadienyl ligand, which is a five-membered ring containing alternating double bonds The eta5 notation indicates that all five carbon atoms of the cyclopentadienyl ring are bonded to the iron atom
Preparation Methods
The synthesis of Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- typically involves the reaction of iron pentacarbonyl with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The carbonyl groups can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism by which Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- exerts its effects involves the coordination of the iron center with various ligands. The eta5-cyclopentadienyl ligand stabilizes the iron atom, allowing it to participate in various catalytic cycles. The carbonyl groups can undergo substitution reactions, enabling the compound to act as a versatile catalyst. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- can be compared with other similar compounds, such as:
Iron, di-μ-carbonyldicarbonylbis(η5-2,4-cyclopentadien-1-yl)di-: This compound features two iron atoms and a similar cyclopentadienyl ligand structure.
Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)(nonamethyltetrasilanyl): This compound has a different ligand attached to the iron center. The uniqueness of Iron, dicarbonyl(eta5-2,4-cyclopentadien-1-yl)-2-propenyl- lies in its specific ligand arrangement and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
38960-10-0 |
---|---|
Molecular Formula |
C10H10FeO2+4 |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(6+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.2CO.Fe/c1-2-4-5-3-1;1-3-2;2*1-2;/h1-5H;3H,1-2H2;;;/q2*-1;;;+6 |
InChI Key |
RGSIJXSQFOIEJS-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.